molecular formula C10H8F2O2 B3380909 3-(3,4-Difluorophenyl)-2-methylacrylic acid CAS No. 210110-50-2

3-(3,4-Difluorophenyl)-2-methylacrylic acid

Cat. No. B3380909
CAS RN: 210110-50-2
M. Wt: 198.17 g/mol
InChI Key: JXZKWSYEPABLCI-GQCTYLIASA-N
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Description

“3,4-Difluorophenylacetic acid” is a chemical compound with the linear formula F2C6H3CH2CO2H . It has a molecular weight of 172.13 . It’s used in the synthesis of 2-arylbenzimidazole derivatives as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists .


Synthesis Analysis

The synthesis of related compounds has been mentioned in a few sources. For instance, “3,4-Difluorophenylboronic acid” can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .


Molecular Structure Analysis

The molecular structure of “3,4-Difluorophenylacetic acid” is represented by the SMILES string OC(=O)Cc1ccc(F)c(F)c1 . The InChI key is YCAKYFIYUHHCKW-UHFFFAOYSA-N .


Chemical Reactions Analysis

“3,4-Difluorophenylboronic acid” can be used in Suzuki cross-coupling reactions with aryl and heteroaryl halides .


Physical And Chemical Properties Analysis

“3-(3,4-Difluorophenyl)acrylic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 281.3±25.0 °C at 760 mmHg, and a flash point of 124.0±23.2 °C .

Scientific Research Applications

Anticancer Research

Cinnamic acid derivatives, which include compounds structurally related to 3-(3,4-Difluorophenyl)-2-methylacrylic acid, have received attention for their potential anticancer properties. These compounds, due to their 3-phenyl acrylic acid functionality, offer multiple reactive sites for chemical modifications, making them attractive for medicinal research as traditional and recent synthetic antitumor agents. Despite their medicinal potential, these derivatives have been underutilized in cancer research, suggesting a need for further exploration of their anticancer efficacy (De, Baltas, & Bedos-Belval, 2011).

Environmental Impact

Studies on polyfluoroalkyl chemicals, which include fluorinated analogs of 3-(3,4-Difluorophenyl)-2-methylacrylic acid, have focused on their environmental degradation and potential health risks. These substances are known for their persistence and bioaccumulation, leading to widespread environmental and health concerns. Research efforts are directed towards understanding their environmental fate, degradation pathways, and impacts on human health and the ecosystem (Liu & Avendaño, 2013).

Material Science Applications

In the field of materials science, specific focus has been placed on the enhancement of the thermoelectric performance of organic materials, such as poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS). Research has explored various treatment methods to improve the electrical conductivity of PEDOT:PSS, a prominent conducting polymer, for applications in organic electronic devices. This includes investigations into the mechanisms of conductivity enhancement and future strategies for developing more efficient organic thermoelectric materials (Zhu et al., 2017).

Safety and Hazards

For “3,4-Difluorophenylacetic acid”, safety information includes that it’s combustible and may cause skin and eye irritation, and respiratory system irritation .

properties

IUPAC Name

(E)-3-(3,4-difluorophenyl)-2-methylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZKWSYEPABLCI-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)F)F)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Difluorophenyl)-2-methylacrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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